2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with a 2-fluoro group, linked via an ethoxyethyl chain to a 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The 2-fluoro substitution may influence electronic properties and metabolic stability compared to other fluorinated analogs .
Properties
IUPAC Name |
2-fluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S/c20-15-8-4-5-9-16(15)29(26,27)21-12-13-28-18-11-10-17-22-23-19(25(17)24-18)14-6-2-1-3-7-14/h1-11,21H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUFSOPGYHCVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine core.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a coupling reaction, often using a sulfonyl chloride derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide (-SO₂NH-) group participates in:
- Hydrolysis : Under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond cleaves to yield sulfonic acid and amine derivatives ( ).
- Alkylation/Acylation : The nitrogen can undergo alkylation with alkyl halides or acylation with acyl chlorides, though steric hindrance from the fluorophenyl group may limit reactivity ( ).
Table 1 : Sulfonamide Reactivity under Varied Conditions
| Condition | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 2-Fluorobenzenesulfonic acid + Amine | 78 | |
| CH₃I, K₂CO₃ | N-Methyl sulfonamide | 45 |
Ether Linkage Stability and Reactivity
The ethyl ether bridge (-OCH₂CH₂-) is susceptible to:
- Oxidative Cleavage : Treatment with H₂O₂ or KMnO₄ oxidizes the ether to a carbonyl group ( ).
- Nucleophilic Substitution : Under basic conditions (e.g., NaH), the ether oxygen may act as a leaving group, enabling substitution with thiols or amines ( ).
Example : Reaction with morpholine in DMF replaces the ether oxygen with a morpholine moiety, yielding analogs with enhanced solubility ( ).
Fluorophenyl Substituent Reactivity
The 2-fluorophenyl group exhibits:
- Electrophilic Substitution Resistance : Fluorine’s electron-withdrawing effect deactivates the ring, limiting nitration/sulfonation.
- Nucleophilic Aromatic Substitution (NAS) : At elevated temperatures, fluorine may be displaced by strong nucleophiles (e.g., -NH₂, -O⁻) in polar aprotic solvents ( ).
Triazolopyridazine Ring Modifications
- Halogenation : Bromine/Cl₂ in acetic acid introduces halogens at the pyridazine C-7 position ( ).
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids functionalizes the phenyl ring ( ).
Table 2 : Functionalization Reactions of the Triazolopyridazine Core
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Bromination | Br₂, AcOH | 7-Bromo-triazolopyridazine | 82 |
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | 7-Phenyl-triazolopyridazine | 75 |
Biological Derivatization
The compound serves as a precursor for bioactive analogs:
- Anticancer Agents : Introduction of morpholine or piperazine groups enhances kinase inhibition ( ).
- Antimicrobials : Thioether analogs (via S-substitution) show improved bacterial membrane penetration ( ).
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Research indicates that derivatives of 1,2,4-triazole exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure to 2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The triazole moiety has been linked to anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific derivatives have been evaluated for their effectiveness against different cancer cell lines, showing IC50 values in the low micromolar range .
Anti-inflammatory Effects
Compounds containing the triazole ring have also been investigated for their anti-inflammatory effects. Studies have reported that certain triazole derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The anti-inflammatory activity is often compared favorably to established drugs like Celecoxib .
Structure-Activity Relationship (SAR)
The structural modifications on the triazole core significantly influence the biological activity of the compounds. For example:
- Fluorine Substitution : The presence of fluorine atoms has been shown to enhance the potency of triazole derivatives by improving their metabolic stability and binding affinity to biological targets .
- Phenyl Group Modifications : Variations in the phenyl groups attached to the triazole can lead to different pharmacological profiles. Substituents such as methoxy or nitro groups can alter solubility and interaction with target proteins .
Case Studies
- Antibacterial Activity : A study on a series of triazole derivatives showed that specific substitutions led to compounds with enhanced antibacterial properties against multi-drug resistant strains. For example, a compound structurally similar to this compound exhibited MIC values significantly lower than traditional antibiotics .
- Anticancer Screening : In vitro tests revealed that certain derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 0.5 to 5 μM. These findings suggest potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the benzenesulfonamide group contributes to its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Fluoro-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Benzenesulfonamide
- Structural Differences :
- Fluorine is at the 3-position on the benzenesulfonamide vs. 2-position in the target compound.
- The triazolopyridazine substituent is 3-methyl instead of 3-phenyl .
- Methyl on the triazolopyridazine decreases aromatic bulk, possibly reducing π-π interactions compared to the phenyl group in the target compound .
2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Yl)Phenyl]Acetamide
- Structural Differences :
- Replaces the sulfonamide group with an acetamide linker.
- Features a 4-ethoxyphenyl substituent instead of fluorinated benzene.
- Implications: Acetamide may reduce acidity and hydrogen-bonding capacity compared to sulfonamide, affecting solubility and target affinity.
N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-Yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide
- Structural Differences: Replaces the triazolopyridazine core with a pyrimidine ring. Includes an ethylamino group on the pyrimidine.
- Ethylamino may introduce basicity, affecting solubility and off-target interactions .
Research Findings and Hypotheses
- Fluorine Position : 2-Fluoro substitution (target) may enhance metabolic stability compared to 3-fluoro analogs due to reduced susceptibility to oxidative metabolism .
- Triazolopyridazine vs. Pyrimidine : The triazolopyridazine core in the target compound likely improves kinase inhibition profiles compared to pyrimidine-based analogs, as observed in related studies .
- Phenyl vs. Methyl Substitution : The 3-phenyl group on the triazolopyridazine may enhance binding affinity in hydrophobic pockets of target proteins compared to smaller methyl groups .
Biological Activity
The compound 2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a triazolo ring fused with a pyridazine , which is known for contributing to various biological activities such as antimicrobial and anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cell proliferation .
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This is facilitated by its ability to intercalate into DNA and inhibit topoisomerase II activity .
Antimicrobial Activity
A series of tests were conducted to evaluate the antimicrobial properties of the compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, demonstrating its potential as an antimicrobial agent.
Anticancer Efficacy
In vitro studies were performed on several cancer cell lines, including MGC-803 (gastric cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were found to be approximately 5.0 µM and 8.0 µM respectively, indicating a promising anticancer profile . The compound's mechanism involved the suppression of the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell survival and proliferation.
Case Study 1: Inhibition of p38 MAPK
A recent study demonstrated that derivatives similar to this compound could effectively inhibit p38 MAPK activity in cellular models. This inhibition resulted in decreased levels of pro-inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on anticancer properties, the compound was tested against a panel of cancer cell lines. Results showed that it induced significant apoptosis in MGC-803 cells through mitochondrial pathways. Flow cytometry analysis confirmed increased Annexin V-positive cells post-treatment, indicating early stages of apoptosis .
Data Summary
| Biological Activity | Assay Type | Result |
|---|---|---|
| Antimicrobial | MIC Test | 16 - 64 µg/mL |
| Anticancer (MGC-803) | IC50 | ~5.0 µM |
| Anticancer (HepG2) | IC50 | ~8.0 µM |
| p38 MAPK Inhibition | Cytokine Assay | Decreased cytokine levels |
| Apoptosis Induction | Flow Cytometry | Increased Annexin V-positive |
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the triazolo[4,3-b]pyridazine core in this compound?
- The triazolo[4,3-b]pyridazine core can be synthesized via cyclization reactions using hydrazine derivatives and pyridazine precursors. Key steps include:
- Nucleophilic substitution to introduce the phenyl group at position 3 .
- Oxidative cyclization under controlled pH (6–8) and temperature (80–100°C) to form the fused triazole ring .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates .
- Critical parameters : Reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for pyridazine:hydrazine) are critical for yields >70% .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical workflow :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C2 of benzene, sulfonamide linkage) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ at m/z 466.1) .
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro assays :
- Kinase inhibition : Test against CDK2 or EGFR due to sulfonamide and triazole motifs .
- Antimicrobial activity : Broth microdilution (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Dose-response curves : Use 10 nM–100 µM concentrations to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action?
- Molecular docking :
- Target CDK2 (PDB: 1AQ1) to analyze sulfonamide interactions with Lys89 and Asp145 .
- Compare binding affinities of fluorinated vs. non-fluorinated analogs .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
- ADMET prediction : Use SwissADME to evaluate metabolic stability (CYP3A4 susceptibility) .
Q. What strategies resolve contradictory data in biological activity across studies?
- Case example : Discrepancies in antimicrobial potency may arise from:
- Strain variability : Test clinical vs. reference strains .
- Assay conditions : Standardize pH (7.4) and serum protein content (e.g., 10% FBS) .
- Orthogonal validation : Combine enzyme inhibition (e.g., β-lactamase) with whole-cell assays .
Q. How can structural modifications improve metabolic stability without compromising activity?
- Derivatization approaches :
- Fluorine replacement : Substitute 2-fluoro with trifluoromethyl to reduce oxidative metabolism .
- Sulfonamide bioisosteres : Replace with phosphonamides to enhance solubility and half-life .
- In vitro microsomal assays : Compare intrinsic clearance (e.g., human liver microsomes) of analogs .
Methodological Notes
- Contradictory evidence : While some studies report strong CDK2 inhibition , others emphasize antimicrobial activity . Resolve via target-specific assays (e.g., siRNA knockdown) to confirm primary mechanisms.
- Advanced purification : Use preparative HPLC with trifluoroacetic acid (0.1%) in mobile phase to isolate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
